molecular formula C11H14N2O3S B3021876 Methionine, N-(3-pyridinylcarbonyl)- CAS No. 17274-90-7

Methionine, N-(3-pyridinylcarbonyl)-

Cat. No.: B3021876
CAS No.: 17274-90-7
M. Wt: 254.31 g/mol
InChI Key: XPOZUYPEUMYKMV-VIFPVBQESA-N
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Description

Methionine, N-(3-pyridinylcarbonyl)-, also known as N-(Pyridin-3-ylcarbonyl)methionine, is a compound with the molecular formula C11H14N2O3S and a molecular weight of 254.31 g/mol This compound is a derivative of methionine, an essential amino acid, and features a pyridine ring attached to the methionine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methionine, N-(3-pyridinylcarbonyl)- typically involves the reaction of methionine with 3-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for Methionine, N-(3-pyridinylcarbonyl)- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methionine, N-(3-pyridinylcarbonyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methionine, N-(3-pyridinylcarbonyl)- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methionine, N-(3-pyridinylcarbonyl)- is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wider range of chemical reactions and potentially enhances its biological activity compared to other methionine derivatives .

Properties

IUPAC Name

(2S)-4-methylsulfanyl-2-(pyridine-3-carbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-17-6-4-9(11(15)16)13-10(14)8-3-2-5-12-7-8/h2-3,5,7,9H,4,6H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOZUYPEUMYKMV-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365122
Record name AC1LXDHJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17274-91-8, 17274-90-7
Record name N-(3-Pyridinylcarbonyl)-L-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17274-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AC1LXDHJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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